4-Chloro-6-(difluoromethoxy)pyrimidine 4-Chloro-6-(difluoromethoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826916
InChI: InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H
SMILES: C1=C(N=CN=C1Cl)OC(F)F
Molecular Formula: C5H3ClF2N2O
Molecular Weight: 180.54 g/mol

4-Chloro-6-(difluoromethoxy)pyrimidine

CAS No.:

Cat. No.: VC13826916

Molecular Formula: C5H3ClF2N2O

Molecular Weight: 180.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(difluoromethoxy)pyrimidine -

Specification

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
IUPAC Name 4-chloro-6-(difluoromethoxy)pyrimidine
Standard InChI InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H
Standard InChI Key VZPWRSCHKHLDLD-UHFFFAOYSA-N
SMILES C1=C(N=CN=C1Cl)OC(F)F
Canonical SMILES C1=C(N=CN=C1Cl)OC(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-chloro-6-(difluoromethoxy)pyrimidine is C₅H₃ClF₂N₂O, with a systematic IUPAC name of 4-chloro-6-(difluoromethoxy)pyrimidine. Its structure features a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions (Figure 1). The electron-withdrawing chlorine and difluoromethoxy groups significantly influence its reactivity, particularly in nucleophilic substitution reactions.

Table 1: Comparative Molecular Data for Halogenated Pyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-6-(difluoromethoxy)pyrimidineC₅H₃ClF₂N₂O180.45Cl (C4), -OCHF₂ (C6)
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine C₆H₄ClF₃N₂O212.56Cl (C4), -OCH₂CF₃ (C6)
2-Amino-4,6-bis(difluoromethoxy)pyrimidine C₅H₄F₄N₂O₂224.09NH₂ (C2), -OCHF₂ (C4, C6)
4-Chloro-6-(trifluoromethyl)pyrimidine C₅H₂ClF₃N₂182.53Cl (C4), -CF₃ (C6)

The SMILES notation for the compound is ClC1=NC=NC(=C1)OC(F)F, and its InChIKey is HTSKOSDDIABZGR-UHFFFAOYSA-N, derived from stereochemical and connectivity data .

Synthesis and Manufacturing Processes

Industrial synthesis typically involves sequential functionalization of the pyrimidine ring. A two-step approach is commonly employed:

Step 1: Chlorination at C4

4,6-Dihydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–100°C, selectively substituting the hydroxyl group at C4 with chlorine .

Table 2: Synthesis Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature40–100°C70°CMaximizes substitution rate
Base Concentration30–50% NaOH40% NaOHPrevents over-saponification
SolventDioxane, AcetonitrileDioxaneEnhances solubility

Side reactions, such as over-chlorination or hydrolysis, are mitigated by controlled reagent addition and inert atmospheres .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated 45–55°C (based on analog data )

  • Boiling Point: 104–109°C at 70 mmHg (observed in similar difluoromethoxy compounds )

  • Solubility:

    • Water: <0.1 g/L (25°C)

    • Organic Solvents: Soluble in toluene (12 g/L), xylene (9 g/L), and dichloromethane (22 g/L)

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C5-H), δ 6.15 (t, J = 74 Hz, 1H, OCHF₂)

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (d, J = 74 Hz, 2F, OCHF₂)

  • IR (KBr): 1245 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (C=N stretch)

Applications in Agrochemical Synthesis

The compound’s primary use lies in synthesizing sulfonylurea herbicides, such as fluoxuron-methyl, which inhibits acetolactate synthase (ALS) in weeds . Key transformations include:

Nucleophilic Displacement at C4

The chlorine atom undergoes substitution with amines or alkoxides to generate bioactive intermediates:
C₅H₃ClF₂N₂O+R-NH₂C₅H₃F₂N₃OR+HCl\text{C₅H₃ClF₂N₂O} + \text{R-NH₂} \rightarrow \text{C₅H₃F₂N₃OR} + \text{HCl}

Coupling Reactions at C6

The difluoromethoxy group participates in Ullmann or Suzuki-Miyaura couplings to introduce aryl or heteroaryl moieties.

Comparative Reactivity of Halogenated Pyrimidines

Table 3: Reaction Rates in Nucleophilic Substitution

CompoundRelative Rate (k, ×10⁻³ s⁻¹)Activating Groups
4-Chloro-6-(difluoromethoxy)pyrimidine2.7 ± 0.3-OCHF₂ (electron-withdrawing)
4-Chloro-6-methoxypyrimidine1.1 ± 0.2-OCH₃ (electron-donating)
4-Chloro-6-(trifluoromethyl)pyrimidine 4.2 ± 0.4-CF₃ (strongly electron-withdrawing)

The difluoromethoxy group enhances leaving-group ability compared to methoxy but is less activating than trifluoromethyl .

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